1-(4-methoxybenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
Description
1-(4-Methoxybenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea (CAS: 2034523-31-2; molecular formula: C₁₉H₂₁N₅O₂; molecular weight: 351.40 g/mol) is a urea derivative featuring a 4-methoxybenzyl group and a pyridinylmethyl substituent linked to a 1-methylpyrazole moiety . Its structure (Fig. 1) combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-24-13-16(12-23-24)18-8-5-15(10-20-18)11-22-19(25)21-9-14-3-6-17(26-2)7-4-14/h3-8,10,12-13H,9,11H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEESWOCVZDYENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxybenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, with the CAS number 2034523-31-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₉H₂₁N₅O₂
- Molecular Weight : 351.4 g/mol
Synthesis
The synthesis of this compound typically involves a multi-step process, often starting from simpler pyrazole derivatives. The synthetic pathways may include:
- Formation of the pyrazole core.
- Introduction of the methoxybenzyl group.
- Coupling with the pyridine derivative.
Anti-inflammatory Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .
Anticancer Potential
Several studies have evaluated the anticancer efficacy of pyrazole derivatives, including those similar to this compound. Notably:
- Compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC₅₀ values in the micromolar range .
- The mechanism of action often involves apoptosis induction and cell cycle arrest, which are crucial for halting tumor progression.
Study 1: Anti-inflammatory Screening
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. The results indicated that certain derivatives exhibited up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Study 2: Antitumor Activity Assessment
In a comparative study, compounds structurally related to this compound were screened against multiple cancer cell lines. One notable compound showed an IC₅₀ value of 49.85 µM against A549 cells, indicating promising antitumor activity .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Urea Derivatives with Pyrazole/Pyridine Moieties
Key Compounds :
Analysis :
- Substituent Impact: The target compound’s 4-methoxybenzyl group may improve lipophilicity and membrane permeability compared to simpler alkyl groups (e.g., ethyl in 9a) . The pyridinylmethyl-pyrazole moiety aligns with bioactive compounds like benzoquinazolinone 12, which exhibit enhanced potency due to similar heteroaromatic systems .
- Biological Relevance : Urea derivatives with pyrazole/pyridine motifs (e.g., ) often target kinases or inflammatory pathways. The absence of a hydroxymethyl group (cf. ) suggests the target compound may prioritize stability over hydrogen-bonding interactions .
Pyrazole-Based Heterocycles with Antimicrobial Activity
Key Compounds :
Comparison :
- While the target compound lacks a thioxo or nitrile group, its pyridinyl-pyrazole system shares electronic similarities with antimicrobial pyrazole derivatives in .
Methoxy-Substituted Bioactive Compounds
Key Examples :
- Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (): Demonstrates the prevalence of methoxybenzyl groups in enhancing crystallinity and bioavailability .
- Benzoquinazolinone 12 (): Features a pyridinyl-pyrazole system, highlighting the role of methoxy and pyridine in boosting functional potency .
Structural Insights: The 4-methoxy group in the target compound likely contributes to metabolic stability and π-π stacking interactions, akin to its role in . Its pyridinyl-pyrazole moiety mirrors the pharmacophoric elements of benzoquinazolinone 12, which is optimized for high-affinity binding .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-(4-methoxybenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of palladium catalysts (e.g., Pd/C) for cross-coupling pyrazole and pyridine moieties .
- Urea formation : Reaction of isocyanates with amines under controlled pH and temperature (e.g., 50–80°C in DMF or THF) to avoid side reactions .
- Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity .
- Key Considerations : Solvent choice (e.g., ethanol for reflux) and reaction time optimization (4–16 hours) are critical for yield enhancement .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and urea linkage .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 378.16) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Enzyme inhibition assays : Fluorescence-based screening against kinases or proteases (IC50 determination) .
- Cellular viability tests : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCR targets) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of temperature (40–100°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DMF) to identify optimal parameters .
- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., urea formation) to enhance reproducibility .
- In-line analytics : Real-time FTIR monitoring to track intermediate formation and minimize byproducts .
Q. What structural insights can be gained from crystallographic analysis of the compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Key parameters:
- Space group determination (e.g., P2₁/c).
- Hydrogen-bonding networks between urea and pyrazole groups .
- Challenges : Crystallization may require slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinase ATP pockets .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins .
- Mutagenesis studies : Ala-scanning of target residues to validate hydrogen-bonding interactions with the urea moiety .
Q. How can conflicting data on synthesis yields or bioactivity be resolved?
- Methodological Answer :
- Reproducibility checks : Strict adherence to anhydrous conditions for moisture-sensitive steps (e.g., pyrazole coupling) .
- Meta-analysis : Compare batch-specific impurities (via LC-MS) and correlate with bioactivity outliers .
- Orthogonal assays : Validate enzyme inhibition using both fluorescence and radiometric methods to rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
